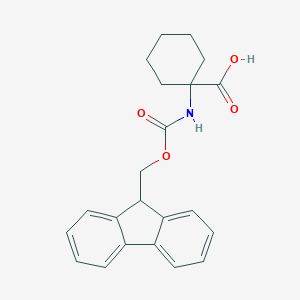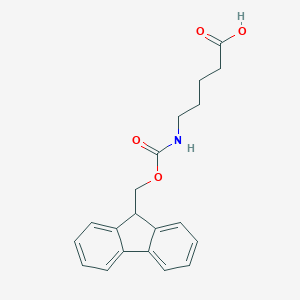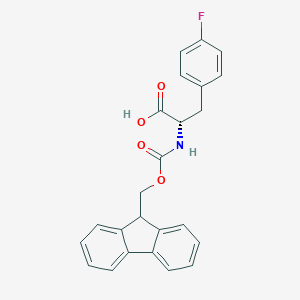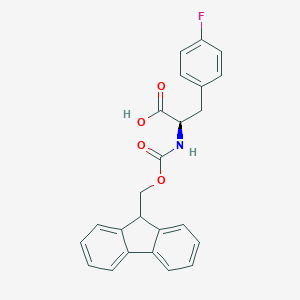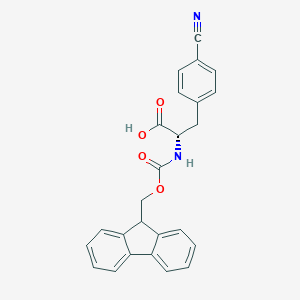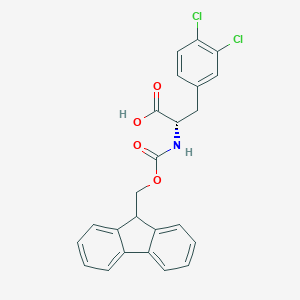
Fmoc-3,4-dichloro-L-phenylalanine
Übersicht
Beschreibung
Fmoc-3,4-dichloro-L-phenylalanine is a chemical compound with the molecular formula C24H19Cl2NO4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Fmoc-3,4-dichloro-L-phenylalanine involves peptide and solid phase synthesis . The compound is synthesized using trisodium citrate as a pH modulator .Molecular Structure Analysis
The molecular structure of Fmoc-3,4-dichloro-L-phenylalanine consists of 24 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 456.32 .Physical And Chemical Properties Analysis
Fmoc-3,4-dichloro-L-phenylalanine is a white to off-white solid . It has a melting point of 112-120 ºC . The compound has an optical rotation of [a]D20 = -31.5 ± 1º (c=1.153% in DMF) .Wissenschaftliche Forschungsanwendungen
Self-Assembly and Hydrogelation
Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine derivatives, are known for their ability to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. The incorporation of halogen substituents, like chlorine, on the aromatic side chain enhances self-assembly into amyloid-like fibrils, which is crucial for hydrogelation. The position and type of halogen substitution significantly influence the assembly rate and rheological properties of the hydrogel, demonstrating the role of minimal atomic substitutions in tuning gelation properties (Ryan et al., 2010). Further, the effect of C-terminal modifications on Fmoc-Phe derivatives highlights the intricate relationship between molecular structure and hydrogelation behavior, providing insights for developing optimized amino acid hydrogelators (Ryan et al., 2011).
Synthesis Methodologies
The synthesis of Fmoc-protected amino acids, including derivatives of phenylalanine, is a critical aspect of peptide chemistry. Novel synthetic routes have been developed for Fmoc-protected phenylalanine derivatives, facilitating their incorporation into peptides for various research applications. For example, new synthesis methods for Fmoc-protected 4-phosphonomethylphenylalanine derivatives offer routes for solid-phase peptide synthesis, expanding the toolkit for peptide-related research (Baczko et al., 1996).
Application in Material Science
Fmoc-phenylalanine derivatives are also significant in material science, particularly in the development of bioinspired nanostructures and composite materials. The self-assembly properties of these derivatives are harnessed to create materials with enhanced functionalities, such as antibacterial properties. The nanoassemblies formed by Fmoc-derivatives can be incorporated into resin-based composites, offering novel approaches for developing materials with intrinsic antibacterial capabilities without compromising their mechanical and optical properties (Schnaider et al., 2019).
Safety And Hazards
Fmoc-3,4-dichloro-L-phenylalanine is classified as an irritant . It is harmful if swallowed or in contact with skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
(2S)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVHCYWPXIGFGN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939014 | |
| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,4-dichloro-L-phenylalanine | |
CAS RN |
177966-59-5, 17766-59-5 | |
| Record name | 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FMOC-3,4-DICHLORO-L-PHENYLALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





